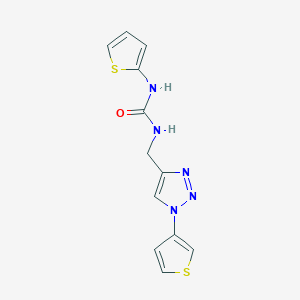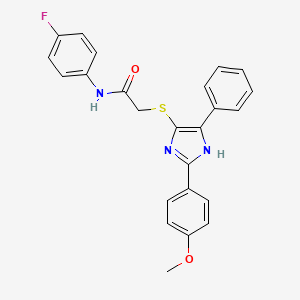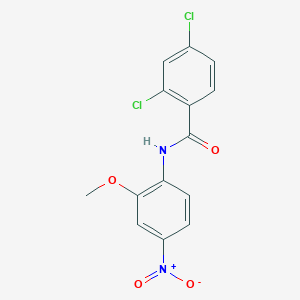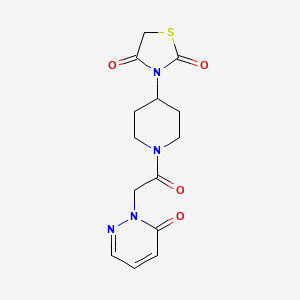
1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a chemical compound with potential applications in scientific research. It is a triazole-based molecule that has been synthesized using various methods.
科学研究应用
1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. DHODH inhibitors have been studied as potential treatments for cancer and autoimmune diseases. Additionally, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors have been studied as potential treatments for Alzheimer’s disease.
作用机制
The mechanism of action of 1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea as a DHODH inhibitor involves binding to the active site of the enzyme and preventing the formation of the intermediate dihydroorotate. This leads to a depletion of pyrimidine nucleotides, which are necessary for DNA synthesis and cell proliferation. As an AChE inhibitor, this compound binds to the active site of the enzyme and prevents the breakdown of acetylcholine, leading to an increase in neurotransmitter levels and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential biochemical and physiological effects. As a DHODH inhibitor, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune diseases. As an AChE inhibitor, this compound has been shown to improve cognitive function in animal models of Alzheimer’s disease.
实验室实验的优点和局限性
The advantages of using 1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea in lab experiments include its potential as a DHODH and AChE inhibitor, which can be useful in studying cancer, autoimmune diseases, and Alzheimer’s disease. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
For research on 1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea include further studies on its potential as a DHODH and AChE inhibitor, as well as studies on its potential as a treatment for other diseases. Additionally, studies on its mechanism of action and potential side effects are needed to fully understand its potential for scientific research.
合成方法
1-(thiophen-2-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can be synthesized using a variety of methods. One such method involves the reaction of 2-thiophenecarboxaldehyde with sodium azide, followed by the reaction of the resulting product with propargylamine. The final product is obtained by reacting the intermediate with phenyl isocyanate. Another method involves the reaction of 2-thiophenecarboxaldehyde with sodium azide, followed by the reaction of the resulting product with propargyl alcohol. The final product is obtained by reacting the intermediate with phenyl isocyanate.
属性
IUPAC Name |
1-thiophen-2-yl-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS2/c18-12(14-11-2-1-4-20-11)13-6-9-7-17(16-15-9)10-3-5-19-8-10/h1-5,7-8H,6H2,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKDLFSIGMZGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-[5-(3-bromothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2684331.png)
![1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2684332.png)

![N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2684337.png)
![7-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2684338.png)
![Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B2684339.png)
![3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-pyrrolidin-1-ylpyrimidin-4-one](/img/structure/B2684340.png)
![N-[(4-Fluorophenyl)methyl]-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2684341.png)



![N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2684348.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2684354.png)